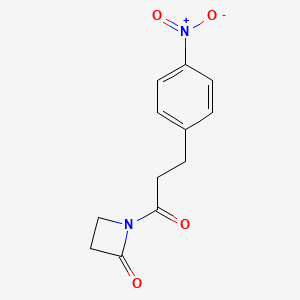
1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.24 g/mol . It is known for its solid-state at room temperature and appears as a white to light yellow or light orange powder . This compound is sensitive to air and should be stored under inert gas conditions .
準備方法
The synthesis of 1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one involves several steps. One common synthetic route includes the reaction of 4-nitrobenzaldehyde with a suitable azetidinone precursor under controlled conditions . The reaction typically requires a catalyst and specific temperature settings to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity levels .
化学反応の分析
1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the type of reaction and the conditions employed.
科学的研究の応用
1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one has several scientific research applications:
作用機序
The mechanism of action of 1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes . The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects .
類似化合物との比較
1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one can be compared with other azetidin-2-one derivatives, such as:
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-(Furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
生物活性
1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one is a synthetic compound belonging to the azetidinone class, characterized by its unique structure that includes a nitrophenyl group. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly its potential therapeutic applications in oncology and antimicrobial treatments. This article explores the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor binding, leading to significant biological effects. The presence of the nitrophenyl group enhances its reactivity and potential for biological interaction, making it a candidate for further therapeutic exploration .
Anticancer Activity
Numerous studies have investigated the anticancer properties of azetidinone derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells through mechanisms involving tubulin destabilization and cell cycle arrest.
Case Study: MCF-7 Breast Cancer Cells
A study evaluating the antiproliferative effects of various azetidinone derivatives found that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The compound demonstrated an IC50 value indicative of strong antiproliferative activity, suggesting its potential as a chemotherapeutic agent .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 15 | Induces apoptosis via tubulin destabilization |
| Control (Doxorubicin) | 10 | DNA intercalation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting vital cellular processes.
Antimicrobial Efficacy
Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on the safety of this compound indicate low toxicity levels in vitro, particularly in human liver cell lines (HepG2). Further investigations are necessary to confirm these findings and assess long-term effects .
特性
IUPAC Name |
1-[3-(4-nitrophenyl)propanoyl]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-11(13-8-7-12(13)16)6-3-9-1-4-10(5-2-9)14(17)18/h1-2,4-5H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZJDYSWTVWPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














